REACTION_CXSMILES
|
C(OC(=O)[NH:10][CH2:11][CH2:12][O:13][C:14]1[CH:19]=[CH:18][C:17]([C:20]2[N:21]=[CH:22][O:23][CH:24]=2)=[CH:16][CH:15]=1)C1C=CC=CC=1.C1CC=CCC=1>CO.[Pd]>[O:23]1[CH:24]=[C:20]([C:17]2[CH:18]=[CH:19][C:14]([O:13][CH2:12][CH2:11][NH2:10])=[CH:15][CH:16]=2)[N:21]=[CH:22]1
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Name
|
[2-(4-oxazol-4-yl-phenoxy)-ethyl]-carbamic acid benzyl ester
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Quantity
|
234 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(NCCOC1=CC=C(C=C1)C=1N=COC1)=O
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Name
|
|
Quantity
|
295.1 mL
|
Type
|
reactant
|
Smiles
|
C1=CCC=CC1
|
Name
|
|
Quantity
|
5.6 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
93.6 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
was stirred at room temperature for about twenty-two hours
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
The mixture was filtered through a pad of diatomaceous earth (13×3 cm)
|
Type
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WASH
|
Details
|
the filter cake was then washed with 12 l of 100:1 v/v methanol/triethylamine
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Type
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CUSTOM
|
Details
|
The filtrate was evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
to the residual solid was added 250 ml of toluene
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Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for about thirty minutes
|
Type
|
ADDITION
|
Details
|
2.5 l of hexanes was then added over a period of about five to ten minutes
|
Type
|
STIRRING
|
Details
|
the resulting slurry was then stirred for about one hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the filter cake was then washed with a mixture of 1:10 toluene/hexanes (3×100 ml)
|
Type
|
CUSTOM
|
Details
|
the solid was dried under vacuum at about 50° C. for about eighteen hours
|
Name
|
|
Type
|
product
|
Smiles
|
O1C=NC(=C1)C1=CC=C(OCCN)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 115 g | |
YIELD: PERCENTYIELD | 81.5% | |
YIELD: CALCULATEDPERCENTYIELD | 81.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |